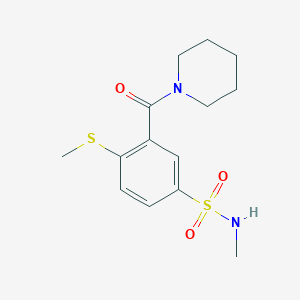

![molecular formula C17H16N6O3S3 B4584909 N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)

N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multiple steps, including reactions such as esterification, hydrazination, salt formation, and cyclization. For instance, the synthesis of sulfamethizole, a related compound, involves reacting 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis (Talagadadeevi et al., 2012). Such processes highlight the complexity and the need for precise conditions to achieve the desired sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, X-ray crystallographic studies on related compounds have shown that the thiadiazole-sulfonamide moiety binds in a canonical manner to the zinc ion in carbonic anhydrase enzymes, interacting with specific amino acid residues (Menchise et al., 2006). Such detailed structural insights are essential for understanding the mode of action of these compounds and for designing inhibitors with enhanced specificity and potency.

Chemical Reactions and Properties

Sulfonamides, including N-{[(4-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide, undergo various chemical reactions that are pivotal for their biological functions. For example, the synthesis of pyrazole carboxylic acid amides from thiadiazole sulfonamides involves reactions with benzoyl chlorides, indicating these compounds' reactivity towards electrophilic substitution and their potential for further chemical modifications (Bülbül et al., 2008).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, modifications in the thiadiazole ring or the introduction of different substituents can significantly affect these compounds' physical characteristics, which in turn can influence their bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties of sulfonamides, such as acidity, basicity, and reactivity, play a crucial role in their biological activity and pharmacokinetics. The presence of the sulfonamide group contributes to the acidity of these compounds, making them potent inhibitors of enzymes like carbonic anhydrase by binding to the zinc ion in the enzyme active site. Studies on various sulfonamide derivatives have shown that modifications in the molecule can lead to significant changes in their inhibitory activity and specificity towards different isozymes of carbonic anhydrase (Supuran, 1998).

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

These compounds have been explored for their inhibitory effects on carbonic anhydrase isozymes, which play significant roles in various physiological processes. Their ability to inhibit different carbonic anhydrase isozymes suggests potential applications in treating conditions like glaucoma, edema, and certain types of cancer. For instance, derivatives have shown potent inhibitory effects towards isozymes I, II, and IV, indicating their utility in developing diagnostic tools or treatments targeting these enzymes (Supuran, Ilies, & Scozzafava, 1998).

Anticancer Agents

Some derivatives have demonstrated pro-apoptotic activity and anticancer effects, particularly against melanoma cell lines. For example, certain compounds have inhibited melanoma cancer cell line growth, suggesting their potential as anticancer agents (Yılmaz et al., 2015). Furthermore, modifications to these molecules could improve their solubility and bioavailability, enhancing their therapeutic prospects.

Glutaminase Inhibition

Compounds such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been identified as potent and selective inhibitors of kidney-type glutaminase (GLS), suggesting a role in cancer treatment by targeting glutamine metabolism in tumor cells (Shukla et al., 2012).

Development of Diagnostic Tools

Derivatives designed to interact with specific isozymes could serve as selective ligands in positron emission tomography (PET) imaging, aiding in the assessment of diseases or conditions related to enzyme dysregulation.

Antimicrobial Activity

Some derivatives have shown promising antibacterial activity, indicating potential applications in developing new antimicrobial agents to combat resistant bacterial strains (Ramachandran, 2017).

Propiedades

IUPAC Name |

N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S3/c1-2-14-21-22-17(28-14)23-29(25,26)13-5-3-12(4-6-13)19-16(27)20-15(24)11-7-9-18-10-8-11/h3-10H,2H2,1H3,(H,22,23)(H2,19,20,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKLUDZLGLROPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]pyridine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)

![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)

![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)

![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)